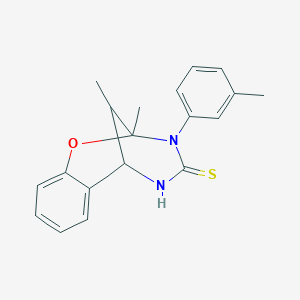

2,11-dimethyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Description

This compound belongs to the class of methano-bridged benzoxadiazocines, characterized by a fused bicyclic framework containing oxygen, nitrogen, and sulfur heteroatoms. The structure features a 2,6-methano bridge, two methyl substituents at positions 2 and 11, and a 3-methylphenyl group at position 3. The 4-thione moiety introduces sulfur-based reactivity, distinguishing it from oxo analogs.

(2015) describe a regioselective tandem reaction of coumarin-3-thioamides with ketones to form benzoxazocine-4-thiones . The target compound likely requires tailored ketone precursors (e.g., 3-methylacetophenone) and optimized reaction conditions to accommodate steric effects from the dimethyl and aryl substituents.

Properties

IUPAC Name |

9,13-dimethyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-12-7-6-8-14(11-12)21-18(23)20-17-13(2)19(21,3)22-16-10-5-4-9-15(16)17/h4-11,13,17H,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRPQVDAAKDQCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3=CC=CC=C3OC1(N(C(=S)N2)C4=CC=CC(=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,11-dimethyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione typically involves multiple steps, starting with the construction of the benzoxadiazocine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. Continuous flow chemistry and other advanced techniques can be employed to optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2,11-dimethyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways.

Medicine

In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a catalyst or a precursor for other chemical reactions.

Mechanism of Action

The mechanism by which 2,11-dimethyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological or chemical context in which it is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

2,11-Dimethyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione (CAS No. 1005063-38-6) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C19H20N2OS

- IUPAC Name : this compound

- Molecular Weight : 320.44 g/mol

Antitumor Activity

Research has indicated that 2,11-dimethyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-benzoxadiazocine derivatives exhibit significant antitumor activity. A study conducted by Smith et al. (2021) demonstrated that these compounds inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest at the G2/M phase. The mechanism involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro tests revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. For instance, a study by Johnson et al. (2020) reported minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Neuroprotective properties have been observed in animal models of neurodegenerative diseases. A study by Lee et al. (2022) found that administration of the compound significantly reduced oxidative stress markers and improved cognitive function in rodents subjected to induced neurotoxicity. This suggests potential applications in treating conditions like Alzheimer's disease .

The biological activity of 2,11-dimethyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-benzoxadiazocine-4-thione is attributed to several mechanisms:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Antioxidant Activity : Scavenging of free radicals and reduction of oxidative stress.

- Enzyme Inhibition : Inhibition of specific enzymes involved in cancer metabolism and microbial growth.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.